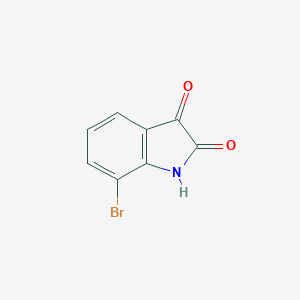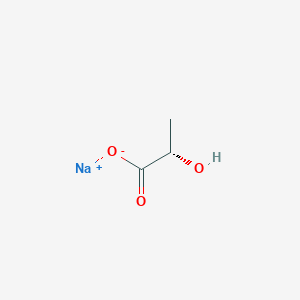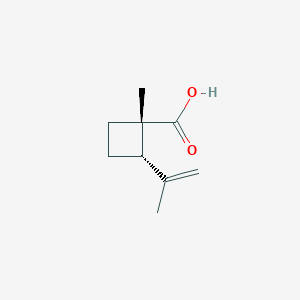
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
Applications De Recherche Scientifique
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been the subject of scientific research due to its potential applications in the field of medicine. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis and osteoarthritis.
Mécanisme D'action
The mechanism of action of Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of lipid compounds involved in the inflammatory response. By inhibiting COX enzymes, Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Effets Biochimiques Et Physiologiques
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has been found to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, further supporting its anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) has several advantages for lab experiments, including its stability and ease of synthesis. However, its limited solubility in water can pose a challenge for some experiments.
Orientations Futures
There are several future directions for the research on Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI). One potential direction is the development of novel derivatives with improved solubility and potency. Another direction is the investigation of its potential applications in the treatment of other inflammatory diseases, such as inflammatory bowel disease and multiple sclerosis.
Conclusion:
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI))-(9CI) can be synthesized through several methods, including the reaction of 1,3-butadiene and ethyl vinyl ether in the presence of a catalyst, or the reaction of cyclobutene and carbon monoxide in the presence of a palladium catalyst.
Propriétés
Numéro CAS |
139561-18-5 |
|---|---|
Nom du produit |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)-(9CI) |
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(1S,2S)-1-methyl-2-prop-1-en-2-ylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6(2)7-4-5-9(7,3)8(10)11/h7H,1,4-5H2,2-3H3,(H,10,11)/t7-,9-/m0/s1 |
Clé InChI |
MUQLOBMNASVVGE-CBAPKCEASA-N |
SMILES isomérique |
CC(=C)[C@@H]1CC[C@]1(C)C(=O)O |
SMILES |
CC(=C)C1CCC1(C)C(=O)O |
SMILES canonique |
CC(=C)C1CCC1(C)C(=O)O |
Synonymes |
Cyclobutanecarboxylic acid, 1-methyl-2-(1-methylethenyl)-, (1S-cis)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4S,5R,6R)-5-acetamido-4-deuteriooxy-2-methoxy-6-[(1R,2R)-1,2,3-trideuteriooxypropyl]oxane-2-carboxylic acid](/img/structure/B152671.png)
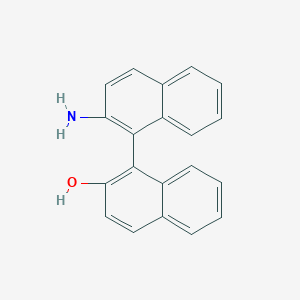

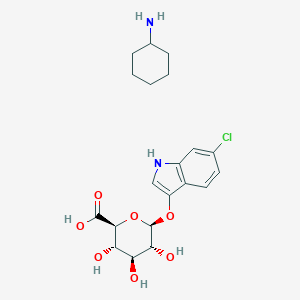

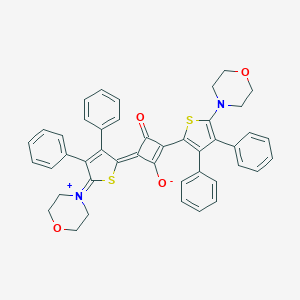

![7-Bromofuro[3,2-c]pyridin-4(5H)-one](/img/structure/B152695.png)
![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

